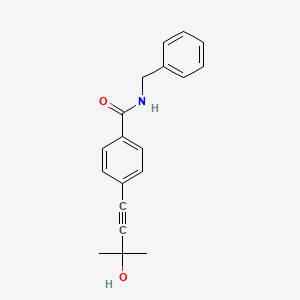
N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide: is an organic compound that features a benzyl group attached to a benzamide structure, with a hydroxy-methylbutynyl substituent
Safety and Hazards
The safety data sheet for a related compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of benzyl-4-(3-oxo-3-methylbut-1-yn-1-yl)benzamide.
Reduction: Formation of N-benzyl-4-(3-hydroxy-3-methylbut-1-en-1-yl)benzamide or N-benzyl-4-(3-hydroxy-3-methylbutyl)benzamide.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the study of enzyme interactions and protein binding due to its unique structure.
Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and butynyl groups may facilitate binding to active sites, while the benzyl and benzamide moieties provide structural stability and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
- N-benzyl-4-(3-hydroxy-3-methylbut-1-en-1-yl)benzamide
Uniqueness: N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide is unique due to the combination of its benzyl, benzamide, and hydroxy-methylbutynyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-benzyl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2,22)13-12-15-8-10-17(11-9-15)18(21)20-14-16-6-4-3-5-7-16/h3-11,22H,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYCJAVWULZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B5625301.png)
![1-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)acetyl]piperazine](/img/structure/B5625320.png)
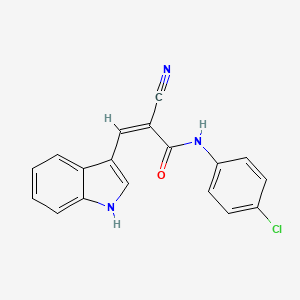
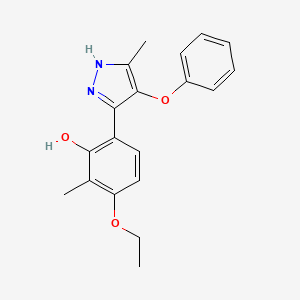

![2-[(2,5-difluorophenyl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625363.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5625364.png)
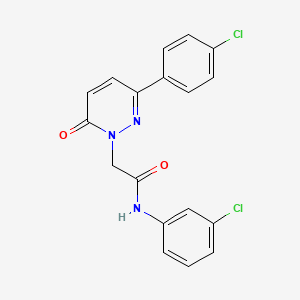
![(3aR*,7aS*)-2-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5625372.png)
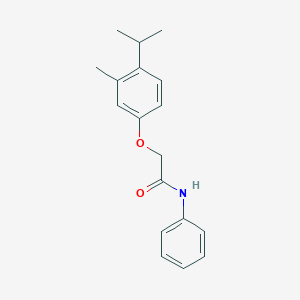
![2-[(2-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5625401.png)
![3-{methyl[2-(trifluoromethyl)pyrimidin-4-yl]amino}-1-phenylpropan-1-ol](/img/structure/B5625404.png)


